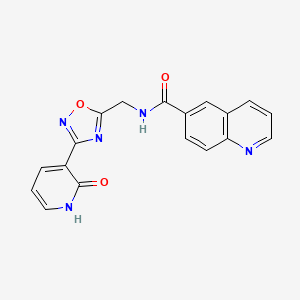

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Synthesis Analysis

The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The N-methyl derivative of compound 1-R reacts with trimethyl orthoformate and urea to afford 1-methyl-3-ureidomethylene-1,2,3,4-tetrahydroquinoline-2,4-dione . This compound, upon condensation with acetonitrile derivatives in the presence of KOH, affords the corresponding pyrano[3,2-c]quinoline-2,5-(6H)-dione derivatives .Applications De Recherche Scientifique

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, including those containing quinoxaline, tetrazoles, and oxadiazoles, have been explored for a range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. These compounds are valuable in drug design due to their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, highlighting the importance of such heterocycles in medicinal and heterocyclic chemistry (Kethireddy et al., 2017).

Antibacterial and Antifungal Activities

Novel quinoline carboxamides have been synthesized, showing potent antibacterial and antifungal activities. These activities underscore the potential of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide derivatives in addressing bacterial and fungal infections. The structure-activity relationship studies aid in identifying specific derivatives with enhanced efficacy against pathogens such as Bacillus subtilis and Staphylococcus aureus (Moussaoui et al., 2021).

Antimalarial Evaluation

The antimalarial potential of quinoline derivatives has been investigated, revealing moderate to high activities against Plasmodium falciparum. Compounds synthesized with the quinoline core structure have shown IC50 values comparable to or better than those of conventional antimalarial agents like chloroquine, indicating their promise as novel antimalarial agents (Radini et al., 2016).

Tubulin Binding and Anticancer Potential

Studies on hybrid molecules containing quinoline and other heterocyclic pharmacophores have highlighted their role in cancer drug development. Specific derivatives have been synthesized and evaluated for their cytotoxic potential against cancer cell lines, with mechanisms of action potentially involving the disruption of microtubule function leading to cell cycle arrest. Such compounds offer a basis for developing targeted cancer therapies (Kamath et al., 2016).

Immunomodulatory Effects

Dihydropyridine-quinolone carboxamides have been identified as agonists of Toll-like receptor 2 (TLR2), indicating their utility in modulating immune responses. This discovery provides a foundation for developing new vaccine adjuvants or immunotherapies targeting specific pathways in the immune system (Hu et al., 2018).

Propriétés

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-17(12-5-6-14-11(9-12)3-1-7-19-14)21-10-15-22-16(23-26-15)13-4-2-8-20-18(13)25/h1-9H,10H2,(H,20,25)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLOCPWOLVGUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2817739.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one](/img/structure/B2817752.png)

![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2817758.png)

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2817760.png)